Tris[4-(tridecafluorohexyl)phenyl]phosphine

Catalog No.
S1500317
CAS No.
193197-68-1
M.F
C36H12F39P
M. Wt
1216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[4-(tridecafluorohexyl)phenyl]phosphine

CAS Number

193197-68-1

Product Name

Tris[4-(tridecafluorohexyl)phenyl]phosphine

IUPAC Name

tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]phosphane

Molecular Formula

C36H12F39P

Molecular Weight

1216.4 g/mol

InChI

InChI=1S/C36H12F39P/c37-19(38,22(43,44)25(49,50)28(55,56)31(61,62)34(67,68)69)13-1-7-16(8-2-13)76(17-9-3-14(4-10-17)20(39,40)23(45,46)26(51,52)29(57,58)32(63,64)35(70,71)72)18-11-5-15(6-12-18)21(41,42)24(47,48)27(53,54)30(59,60)33(65,66)36(73,74)75/h1-12H

InChI Key

PJQMFFDXUGYQTO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Potential Applications in Catalysis:

Tris[4-(tridecafluorohexyl)phenyl]phosphine, also known as TTPhP, is a phosphorus-based ligand with unique properties that make it potentially valuable in catalysis research. Its structure features a central phosphorus atom bonded to three bulky tridecafluorohexylphenyl groups. These bulky groups impart several key characteristics:

  • Steric hindrance: The large size of the tridecafluorohexyl groups creates steric bulk around the central phosphorus atom. This can influence the reactivity of the metal center in a catalyst complex, potentially leading to selective and efficient transformations.
  • Electronic properties: The presence of fluorine atoms on the tridecafluorohexyl groups introduces electron-withdrawing character. This can alter the electronic environment around the metal center, potentially affecting the activation of substrates and the overall catalytic cycle.

Due to these features, TTPhP has been explored as a ligand for various transition metals in catalytic reactions. Some potential research areas include:

  • Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between two different organic molecules. TTPhP could potentially be used to develop new and efficient catalysts for challenging cross-coupling reactions, particularly those involving hindered substrates.
  • Hydrogenation reactions: These reactions involve the addition of hydrogen atoms to an unsaturated molecule. TTPhP could be investigated as a ligand for catalysts that promote the selective hydrogenation of specific bonds in complex molecules.

Potential Applications in Material Science:

The unique properties of TTPhP also hold promise for applications in material science. The bulky and electron-withdrawing nature of the ligand can influence the self-assembly and properties of various materials:

  • Polymers: TTPhP could be employed as a ligand in the synthesis of functional polymers with specific properties, such as improved thermal stability, electrical conductivity, or gas permeability.
  • Metal-organic frameworks (MOFs): These porous materials are constructed from metal nodes connected by organic linkers. TTPhP could potentially be used as a linker molecule in MOFs, leading to materials with tailored pore sizes and functionalities for applications such as gas storage, separation, and catalysis.

Tris[4-(tridecafluorohexyl)phenyl]phosphine is a phosphine compound with the molecular formula C36H12F39PC_{36}H_{12}F_{39}P and a molecular weight of 1216.39 g/mol. This compound features three 4-(tridecafluorohexyl)phenyl groups attached to a central phosphorus atom, which contributes to its unique properties, particularly its hydrophobicity due to the presence of the tridecafluorohexyl substituents. The compound is primarily used for research purposes and is classified under CAS number 193197-68-1 .

  • Information on specific safety hazards associated with Tris[4-(tridecafluorohexyl)phenyl]phosphine is not available.
  • Organophosphorus compounds can vary in their toxicity, but some can be irritants or corrosive. It is advisable to handle any unknown compound with caution and consult with safety data sheets (SDS) for related compounds.
Typical of phosphines, such as oxidation and coordination with transition metals. The presence of the fluorinated alkyl chains enhances its reactivity in certain catalytic processes, particularly in organic synthesis where it may serve as a ligand or catalyst. The specific reaction pathways can vary based on the conditions and substrates involved.

The synthesis of Tris[4-(tridecafluorohexyl)phenyl]phosphine typically involves the reaction of phosphorus trichloride with 4-(tridecafluorohexyl)phenol. The general synthetic route can be summarized as follows:

  • Reagents: Phosphorus trichloride and 4-(tridecafluorohexyl)phenol.
  • Reaction Conditions: The reaction is generally conducted under an inert atmosphere to avoid moisture and oxygen interference.
  • Purification: Post-reaction, the product may be purified through recrystallization or column chromatography to isolate pure Tris[4-(tridecafluorohexyl)phenyl]phosphine.

Tris[4-(tridecafluorohexyl)phenyl]phosphine finds applications primarily in research settings. Its unique properties make it suitable for:

  • Catalysis: As a ligand in metal-catalyzed reactions.
  • Material Science: In developing hydrophobic materials due to its fluorinated structure.
  • Organic Synthesis: As a reagent in various organic transformations.

Interaction studies involving Tris[4-(tridecafluorohexyl)phenyl]phosphine focus on its behavior in coordination chemistry and its role as a ligand. Research indicates that the fluorinated groups can significantly alter the electronic properties of the phosphorus center, thus enhancing its ability to stabilize various metal complexes. These interactions are crucial for understanding its potential applications in catalysis and material science.

Several compounds share structural similarities with Tris[4-(tridecafluorohexyl)phenyl]phosphine, primarily due to the presence of phosphine moieties and fluorinated substituents. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tris(4-fluorophenyl)phosphineC18H12F3PC_{18}H_{12}F_3PLacks fluorinated alkyl chains; smaller size
Tris(4-trifluoromethylphenyl)phosphineC18H12F9PC_{18}H_{12}F_9PContains trifluoromethyl groups instead of alkyl
Tris(3,5-bis(trifluoromethyl)phenyl)phosphineC21H15F6PC_{21}H_{15}F_6PMore complex substitution pattern

Tris[4-(tridecafluorohexyl)phenyl]phosphine stands out due to its long-chain fluorinated substituents that impart significant hydrophobic properties, making it particularly useful in applications requiring water-repellent characteristics.

XLogP3

17.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris[4-(tridecafluorohexyl)phenyl]phosphine

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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